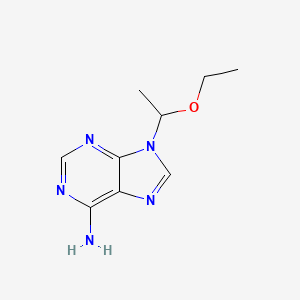
3-hexylpentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexylpentanedioic acid is an organic compound with the molecular formula C11H20O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexylpentanedioic acid can be achieved through several methods. One common approach involves the reaction of hexylmagnesium bromide with diethyl oxalate, followed by hydrolysis and acidification to yield the desired dicarboxylic acid . Another method includes the oxidation of 3-hexylpentanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
3-Hexylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents)
Major Products Formed
Oxidation: Higher dicarboxylic acids
Reduction: Hexylpentanediol, hexylpentanal
Substitution: Halogenated hexylpentanedioic acids
Scientific Research Applications
3-Hexylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals, plasticizers, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 3-hexylpentanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for other bioactive molecules. The carboxyl groups allow it to participate in various biochemical reactions, including esterification and amidation .
Comparison with Similar Compounds
Similar Compounds
Glutaric acid (1,5-pentanedioic acid): Another dicarboxylic acid with a shorter carbon chain.
Adipic acid (1,6-hexanedioic acid): Similar structure but with a different carbon chain length.
Suberic acid (1,8-octanedioic acid): Longer carbon chain dicarboxylic acid.
Uniqueness
3-Hexylpentanedioic acid is unique due to its specific carbon chain length and the presence of two carboxyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
4836-41-3 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-hexylpentanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-6-9(7-10(12)13)8-11(14)15/h9H,2-8H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
CGYIPJNNRRYASC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



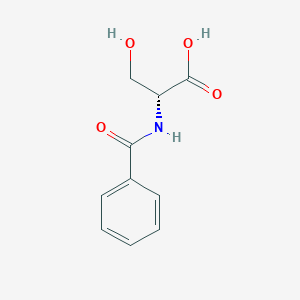

![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
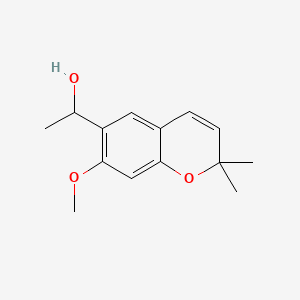
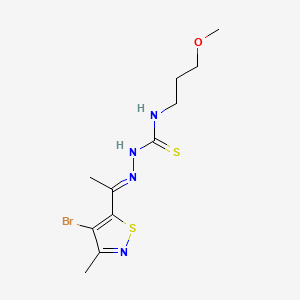
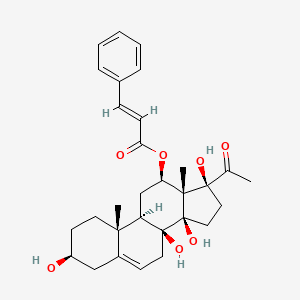
![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)
![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)
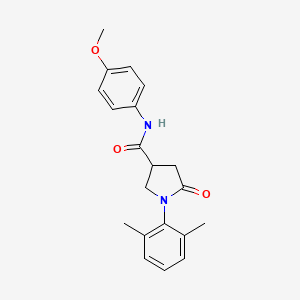

![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
